Thalidomide-4-O-C12-NH2 (hydrochloride) is a derivative of thalidomide, a compound originally developed as a sedative and later associated with severe teratogenic effects. This specific derivative has garnered attention for its potential therapeutic applications, particularly in the treatment of various diseases, including cancers and inflammatory conditions.
Thalidomide was first introduced in the late 1950s by the pharmaceutical company Chemie Grünenthal. Its derivatives, including Thalidomide-4-O-C12-NH2 (hydrochloride), have been synthesized to explore their pharmacological properties while mitigating the adverse effects associated with the parent compound.
Thalidomide-4-O-C12-NH2 (hydrochloride) is classified as a pharmaceutical compound, specifically within the category of immunomodulatory agents. It is also categorized under small molecules used in drug development targeting various biological pathways.
The synthesis of Thalidomide-4-O-C12-NH2 (hydrochloride) typically involves several steps that modify the thalidomide structure to introduce the 4-O-C12-NH2 group. Common methods include:
The synthesis process may involve reactions with various reagents under controlled conditions, including temperature and pH adjustments to optimize yield and purity.
The molecular structure of Thalidomide-4-O-C12-NH2 (hydrochloride) can be represented as follows:
The structure features a thalidomide backbone with an attached dodecylamine group at the 4-position, contributing to its unique properties.
Thalidomide-4-O-C12-NH2 (hydrochloride) can participate in various chemical reactions, including:
Detailed kinetic studies might be necessary to understand the reaction rates and mechanisms involved in these transformations.
The mechanism of action of Thalidomide-4-O-C12-NH2 (hydrochloride) is primarily through modulation of immune responses and inhibition of angiogenesis. It acts by:
Research indicates that this compound may also affect pathways involved in cell signaling, particularly those related to cancer progression.
Thalidomide-4-O-C12-NH2 (hydrochloride) has several scientific uses:
Thalidomide-4-O-C12-NH2 hydrochloride represents a strategic advancement from the foundational thalidomide structure. The parent molecule, historically known for its teratogenicity and repurposed anticancer activity, functions as a molecular glue degrader by binding cereblon (CRBN), a substrate receptor of the CRL4 E3 ubiquitin ligase complex. This binding reprograms the ligase to ubiquitinate non-native "neosubstrates," targeting them for proteasomal degradation [1] [3].
The core phthalimide and glutarimide rings of thalidomide are retained in Thalidomide-4-O-C12-NH2, as these motifs mediate critical interactions with CRBN’s tri-Trp pocket (Trp380, Trp386, Trp400). Specifically, the glutarimide ring forms hydrogen bonds with His378 and a water-mediated network with Trp380, while the phthalimide ring engages in π-stacking and hydrophobic interactions [3]. The key structural modification involves introducing a para-oxygen ether linkage at the phthalimide C4 position—a site experimentally validated to tolerate substitutions without disrupting CRBN binding [5] [10]. This modification replaces the parent compound’s hydrogen atom with a functional handle for linker attachment, transforming thalidomide from an active pharmaceutical ingredient into a modular E3 ligase recruiting component for PROTACs (Proteolysis-Targeting Chimeras) [2] [4].
The dodecyl (C12) alkyl chain serves as a critical molecular tether, bridging the CRBN-binding thalidomide moiety and the terminal amine. This linker length is engineered to optimize three parameters:
Table 1: Impact of Alkyl Linker Length on Degrader Properties
| Linker Length | Theoretical Span (Å) | Metabolic Stability | Membrane Permeability |
|---|---|---|---|
| C2 | ~4.5 | High | Moderate |
| C4 | ~7.1 | High | Moderate |
| C11 | ~15.4 | High | High |
| C12 | ~16.7 | High | High |
| C14 | ~19.5 | High | High |
The terminal primary amine (–NH₂) in Thalidomide-4-O-C12-NH2 hydrochloride is a versatile handle for conjugating target protein ligands via amide, carbamate, or urea bonds. This amine group is typically protonated under physiological conditions (as the hydrochloride salt), enhancing aqueous solubility and facilitating purification during synthesis [2] [6] [10].
The amine’s reactivity allows coupling to carboxylic acid-containing ligands using standard peptide coupling reagents (e.g., HATU, EDCI):
Thalidomide-4-O-C12-NH3⁺Cl⁻ + HOOC-Ligand → Thalidomide-4-O-C12-NH-CO-Ligand Alternatively, it reacts with activated esters (e.g., N-hydroxysuccinimide esters) or carbonylimidazoles. This functional group’s orthogonality to other PROTAC synthetic handles—such as thalidomide’s carbonyl groups—ensures chemoselective conjugation without protecting groups [5] [10]. The resultant PROTACs exploit ubiquitin-proteasome machinery to degrade targets like kinases, epigenetic regulators, or transcription factors [4] [7].
The alkyl linker length significantly influences PROTAC efficacy by modulating ternary complex geometry and thermodynamics. Experimental data from analogs with C2–C14 chains reveal length-dependent trade-offs:
Shorter Chains (C2–C4):
Longer Chains (C11–C14):
C12-Specific Advantages:
Table 2: Alkyl Linker Length Impact on CRBN Engagement and Degradation Efficiency
| Compound | Linker Length | CRBN Binding Kd (μM)* | PROTAC Degradation Efficiency (DC₅₀, nM) |
|---|---|---|---|
| Thalidomide-4-O-C2-NH2 | C2 | 0.15 (S-enantiomer) | Variable (target-dependent) |
| Thalidomide-4-O-C4-NH2 | C4 | 0.16 | Variable |
| Thalidomide-4-O-C11-NH2 | C11 | 0.14 | 10–100 (optimized targets) |
| Thalidomide-4-O-C12-NH2 | C12 | 0.14 | 5–50 (optimized targets) |
| Thalidomide-4-O-C14-NH2 | C14 | 0.15 | 10–100 |
* CRBN binding affinity driven by thalidomide scaffold; linker length has minimal impact on Kd [3] [7] [8]
The hydrochloride salt form of Thalidomide-4-O-C12-NH2 is critical for enhancing physicochemical properties crucial to drug development:
Table 3: Hydrochloride Salt vs. Free Base Properties
| Property | Hydrochloride Salt | Free Base |
|---|---|---|
| Solubility (H₂O) | >50 mg/mL | <5 mg/mL |
| Melting Point | Sharp, >200°C (decomp.) | Broadened/decomposition |
| Hygroscopicity | Low | Moderate to High |
| PXRD Pattern | Sharp, defined peaks | Broadened/amorphous halos |
| Storage | Stable at -20°C (desiccated) | Requires stringent drying |
CAS No.: 152405-02-2
CAS No.:
CAS No.: 479407-07-3
CAS No.: